molecular formula C16H14O4 B1273028 3-(2-(Benzoyloxy)phenyl)propanoic acid CAS No. 59725-59-6

3-(2-(Benzoyloxy)phenyl)propanoic acid

Cat. No.: B1273028
CAS No.: 59725-59-6
M. Wt: 270.28 g/mol
InChI Key: WZLUNIRPOQOEJR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Benzoyloxy)phenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with benzoyl chloride to form 2-(benzoyloxy)benzoic acid. This intermediate is then subjected to a Friedel-Crafts acylation reaction with propanoic acid under acidic conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the esterification and acylation steps, followed by purification techniques such as recrystallization or chromatography to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-(Benzoyloxy)phenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(2-(Benzoyloxy)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The benzoyloxy group can undergo hydrolysis to release benzoic acid, which may then interact with enzymes or receptors in biological systems. The phenylpropanoic acid moiety can also participate in various biochemical pathways, influencing cellular processes and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(Benzoyloxy)phenyl)propanoic acid is unique due to the presence of both benzoyloxy and phenylpropanoic acid moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(2-benzoyloxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c17-15(18)11-10-12-6-4-5-9-14(12)20-16(19)13-7-2-1-3-8-13/h1-9H,10-11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZLUNIRPOQOEJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369730
Record name 3-[2-(Benzoyloxy)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59725-59-6
Record name 3-[2-(Benzoyloxy)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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